molecular formula C18H19NO5S B3006495 3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide CAS No. 1259233-53-8

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide

Cat. No.: B3006495
CAS No.: 1259233-53-8
M. Wt: 361.41
InChI Key: IDELXSLGUTXQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a useful research compound. Its molecular formula is C18H19NO5S and its molecular weight is 361.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3,5-Dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a synthetic compound with potential biological significance. It belongs to a class of sulfonylbenzamides, which have been investigated for their diverse pharmacological activities, including anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.

  • Molecular Formula : C18H19NO5S
  • Molecular Weight : 361.41 g/mol
  • Purity : Typically ≥95%
  • Solubility : Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular pathways involved in cancer progression. Notably, it has been shown to influence the c-Myc oncogene, which plays a critical role in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against colorectal cancer cells (HT29 and HCT 15) with IC50 values of 0.32 μM and 0.51 μM respectively . This activity is linked to its ability to inhibit c-Myc/MAX dimerization and DNA binding, leading to apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeModelIC50 Values (μM)Mechanism
CytotoxicityHT29 Cells0.32Inhibition of c-Myc/MAX dimerization
HCT 15 Cells0.51Induction of apoptosis
Cell Cycle ArrestHT29 CellsLow concentration: G2/M arrest
High concentration: G0/G1 arrest
Prevents proliferation and differentiation

Study on Colorectal Cancer

In a pivotal study, compound 42 (a derivative closely related to our compound of interest) was evaluated for its anticancer properties in a xenograft model. The study reported that treatment with the compound resulted in significant tumor reduction without notable toxicity or weight loss in treated subjects over a period of 30 days . This suggests that similar derivatives may also exhibit favorable therapeutic profiles.

In Silico Studies

Computational analyses have been employed to predict the interaction of this compound with various biological targets. These studies indicate that the sulfonamide moiety may enhance binding affinity to target proteins involved in cancer cell signaling pathways.

Properties

IUPAC Name

3,5-dimethoxy-4-methyl-N-[(E)-2-phenylethenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-13-16(23-2)11-15(12-17(13)24-3)18(20)19-25(21,22)10-9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELXSLGUTXQTN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1OC)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.